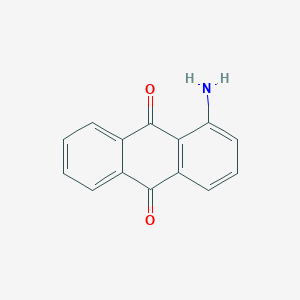
1-Aminoanthraquinone
Cat. No. B167232
Key on ui cas rn:
82-45-1
M. Wt: 223.23 g/mol
InChI Key: KHUFHLFHOQVFGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04767573
Procedure details


111.5 parts of 1-aminoanthraquinone are added to 660 parts of o-dichlorobenzene. The mixture is heated to 100°-103° C. and then 74.6 parts of chlorine gas are introduced above the surface of the solution. When the addition of chlorine is complete, 8 parts of bromine are added. The reaction mixture is stirred for 1 hour at 100° C., allowed to cool to room temperature, and then 548 parts of 100% sulfuric acid are added dropwise at 20°-30° C. over 30 minutes. The batch is stirred for 1 hour and the o-dichlorobenzene phase is then separated. Then 72.5 parts of 66% oleum are added to the sulfuric acid phase, which contains a mixture of 1-amino-2,4-dichloroanthraquinone, 1-amino-2-bromo-4-chloroanthraquinone and 1-amino-2,4-dibromoanthraquinone, to give an oleum concentration of c. 7%, and then 52.4 parts of boric acid are added such that the temperature does not exceed 60° C. The reaction mixture is then heated for 1 hour to 100° C. and stirred for 1 hour at this temperature. The temperature is then raised to 137°-140° C. over 30 minutes. The reaction mixture is stirred for 3 hours at this temperature and then cooled to 110° C. 431 parts of water are then added such that the temperature of the mixture is about 130° C. and the concentration of sulfuric acid is about 60%. After stirring for 1 hour at 130° C., the reaction mixture is cooled to 50° C. and filtered at this temperature. The filter residue is washed with 300 parts of 60% sulfuric acid then with water, and vacuum dried at 90°-100° C., to give 125.7 parts of a mixture comprising 86.7% of 1-amino-2-chloro-4-hydroxyanthraquinone and 7.3% of 1-amino-2-bromo-4-hydroxyanthraquinone. This corresponds to a yield of 85.5% of theory.






Name
Identifiers


|
REACTION_CXSMILES
|
NC1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1.ClCl.BrBr.[S:22](=[O:26])(=[O:25])([OH:24])[OH:23]>ClC1C=CC=CC=1Cl>[OH:25][S:22]([OH:26])(=[O:24])=[O:23].[O:23]=[S:22](=[O:25])=[O:24] |f:5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture is stirred for 1 hour at 100° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is heated to 100°-103° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The batch is stirred for 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the o-dichlorobenzene phase is then separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Then 72.5 parts of 66% oleum are added to the sulfuric acid phase, which
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a mixture of 1-amino-2,4-dichloroanthraquinone, 1-amino-2-bromo-4-chloroanthraquinone and 1-amino-2,4-dibromoanthraquinone
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
